molecular formula C6H14S3 B1346795 Diisopropyl trisulfide CAS No. 5943-34-0

Diisopropyl trisulfide

Cat. No.: B1346795
CAS No.: 5943-34-0
M. Wt: 182.4 g/mol
InChI Key: WUZSBMCRYUJOEU-UHFFFAOYSA-N
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Description

Diisopropyl trisulfide is an organosulfur compound with the molecular formula C6H14S3. It is characterized by the presence of three sulfur atoms connected in a chain, flanked by two isopropyl groups. This compound is known for its distinctive odor and is used in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

Diisopropyl trisulfide plays a significant role in biochemical reactions, particularly those involving sulfur-containing compounds. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thiol-containing enzymes, where this compound can form disulfide bonds. This interaction can lead to the modification of enzyme activity, either by inhibition or activation, depending on the specific enzyme involved. For example, this compound can inhibit the activity of certain proteases by forming disulfide bonds with the thiol groups in the active site of the enzyme .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to induce oxidative stress in cells by generating reactive oxygen species. This oxidative stress can lead to the activation of signaling pathways such as the mitogen-activated protein kinase pathway, which can result in changes in gene expression and cellular responses . Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form disulfide bonds with thiol-containing biomolecules. This interaction can lead to the modification of protein structure and function. For example, this compound can inhibit the activity of enzymes by forming disulfide bonds with the thiol groups in the active site, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by activating signaling pathways that regulate transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. This degradation can lead to a decrease in its effectiveness in biochemical assays. Long-term exposure to this compound can also result in changes in cellular function, such as alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, it can induce toxic effects, such as oxidative stress and cell death. In animal studies, this compound has been shown to cause adverse effects at high doses, including liver and kidney damage . These toxic effects are likely due to the generation of reactive oxygen species and the disruption of cellular redox balance.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It can interact with enzymes such as glutathione peroxidase and thioredoxin reductase, which are involved in maintaining cellular redox balance. This compound can also affect the levels of metabolites such as glutathione and cysteine, which play crucial roles in cellular antioxidant defense .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. For example, this compound can bind to albumin in the bloodstream, which can influence its distribution to various tissues .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can exert its effects on cellular function. It can be found in the cytoplasm, mitochondria, and endoplasmic reticulum. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. For instance, this compound can be targeted to the mitochondria through interactions with mitochondrial transport proteins, where it can affect mitochondrial function and induce oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl trisulfide can be synthesized through the reaction of isopropyl thiol with sulfur. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the trisulfide linkage.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are optimized for maximum yield. The process involves the careful handling of sulfur and thiol compounds to prevent unwanted side reactions and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl trisulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other lower sulfides.

    Substitution: It can participate in substitution reactions where one or more of the sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Oxidation Products: Diisopropyl sulfoxide, diisopropyl sulfone.

    Reduction Products: Isopropyl thiol, diisopropyl disulfide.

    Substitution Products: Various organosulfur compounds depending on the substituent introduced.

Scientific Research Applications

Diisopropyl trisulfide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying sulfur metabolism.

    Industry: Used in the production of rubber, plastics, and other materials where sulfur compounds are required.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl trisulfide: Similar structure but with methyl groups instead of isopropyl groups.

    Diethyl trisulfide: Similar structure but with ethyl groups instead of isopropyl groups.

    Diphenyl trisulfide: Similar structure but with phenyl groups instead of isopropyl groups.

Uniqueness

Diisopropyl trisulfide is unique due to its specific isopropyl groups, which influence its reactivity and physical properties. Compared to other trisulfides, it has distinct chemical behavior and applications, making it valuable in specific industrial and research contexts.

Properties

IUPAC Name

2-(propan-2-yltrisulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S3/c1-5(2)7-9-8-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZSBMCRYUJOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SSSC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208155
Record name Diisopropyl trisulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless to slightly yellowish liquid; sulfurous garlic-like aroma
Record name Diisopropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1309/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; 1% soluble in heptane; soluble in triacetin, soluble (in ethanol)
Record name Diisopropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1309/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.134-1.140
Record name Diisopropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1309/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5943-34-0
Record name Diisopropyl trisulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5943-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropyl trisulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005943340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisopropyl trisulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl trisulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIISOPROPYL TRISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FQ8084070
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What natural sources contain Diisopropyl trisulfide and what is its potential use?

A1: this compound is found in certain cyanobacteria species, specifically within the genus Microcystis. [] Interestingly, this compound contributes to the characteristic "sulphurous malodour" associated with these cyanobacteria. [] While more research is needed to fully understand its biological activity, preliminary studies suggest that this compound, along with other organosulfur compounds, might contribute to the antiproliferative effects observed in extracts of Allium species like onions. [] This finding suggests potential applications in developing novel anticancer agents.

Q2: How does the presence of this compound help in classifying different species of cyanobacteria?

A2: Research indicates that the presence of this compound, along with other isopropyl sulfides, serves as a distinctive chemical marker for a specific chemotype within the Microcystis genus. [] This chemical characteristic can differentiate them from other cyanobacteria species and even within the Microcystis genus itself, aiding in their taxonomic classification.

Q3: Can this compound be used to control pests like the pine wood nematode?

A3: While the provided research papers do not directly investigate this compound's effect on the pine wood nematode, they highlight the nematicidal potential of other organosulfur compounds, particularly those found in Allium species like onions and garlic. [, ] These studies suggest that further research into this compound's potential as a natural nematicide could be valuable, especially for combating pests like the pine wood nematode that cause significant ecological and economic damage.

Q4: What analytical techniques are used to identify and quantify this compound?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a key technique used for identifying and quantifying volatile compounds like this compound in complex mixtures. [, ] This method separates different compounds based on their volatility and then identifies them based on their unique mass-to-charge ratios.

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